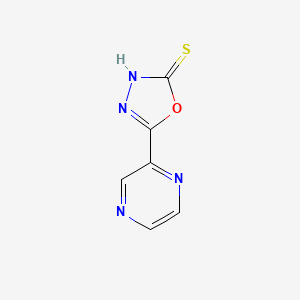

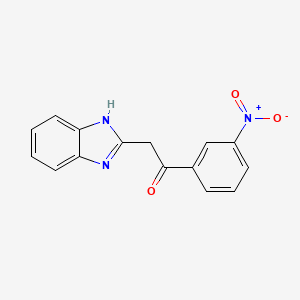

5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol

Overview

Description

Synthesis Analysis

The synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives involves multiple steps, including the ring-closing reaction of isoniazide with carbon bisulfide, leading to nucleophilic addition mechanisms. This synthetic route is crucial for producing the title compound with desired purity and yield. The process's intricacy is highlighted by the reaction conditions and the structural modifications employed to achieve the final product. The synthesis pathways provide insights into the chemical flexibility and the adaptability of this molecular scaffold in generating various derivatives with potential pharmacological applications, though the focus here is strictly on the compound's chemical synthesis devoid of any pharmacological context (Wang & Yan, 2006).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic techniques, including Fourier transform infrared (FTIR) spectrometry and nuclear magnetic resonance (NMR). These techniques provide valuable information about the compound's molecular vibrations, functional groups, and overall molecular geometry. The thermal analytical data, indicating the compound's decomposition temperature, further complements the structural analysis, providing insights into its stability and reactivity under different conditions (Wang & Yan, 2006).

Scientific Research Applications

Antimicrobial and Antitubercular Activity

5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives demonstrate promising antimicrobial and antitubercular activities. A study reported the synthesis and evaluation of related oxadiazole compounds showing moderate to significant activity against various bacteria and fungi, including Mycobacterium tuberculosis, indicating potential as antimycobacterial agents (El-sayed et al., 2017). Another research focused on oxadiazole derivatives linked with benzotriazole, exhibiting good antimycobacterial activity, highlighting their promise in tuberculosis treatment (Ambekar et al., 2017).

Anticancer Potential

Several studies have explored the anticancer potential of this compound derivatives. Research by Zhang et al. (2015) synthesized novel compounds based on this structure, showing moderate cytotoxic activity against various human cancer cell lines (Zhang, Xu, Guo, & Zhu, 2015). Additionally, derivatives of this compound have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

Nonlinear Optical Properties

A study focusing on the Fourier transform infrared spectra of related oxadiazole compounds revealed that they exhibit nonlinear optical (NLO) properties, making them potentially useful in photonic and optoelectronic applications (El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, & Armaković, 2018).

Corrosion Inhibition

1,3,4-oxadiazole derivatives, including those related to this compound, have been evaluated for their corrosion inhibition properties. These compounds have demonstrated effectiveness in protecting metals like mild steel in acidic environments, indicating their potential in industrial applications (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

Target of Action

Similar compounds with pyrazine and oxadiazole moieties have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been reported to influence various signaling pathways, including proliferation, migration, and metabolism .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have significant effects at the molecular and cellular levels .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The compound’s interaction with these kinases can modulate cellular processes such as proliferation, migration, and metabolism. Additionally, this compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells, thereby exhibiting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit kinases, for instance, is attributed to its binding interactions with the enzyme’s active site, thereby preventing substrate phosphorylation . This inhibition can disrupt critical signaling pathways, leading to altered cellular functions and potential therapeutic effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, retaining its biological activity over time Long-term exposure to this compound has been observed to cause sustained inhibition of cellular proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound has been shown to influence metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is also determined by its binding affinity to plasma proteins, which can affect its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The precise localization of this compound is essential for its role in modulating cellular processes and therapeutic applications.

properties

IUPAC Name |

5-pyrazin-2-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4OS/c12-6-10-9-5(11-6)4-3-7-1-2-8-4/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCVJGZVTWQPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190982 | |

| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37545-39-4 | |

| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037545394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1225580.png)

![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)

![ethyl 2-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1225588.png)

![2-[5-(4-Chlorophenyl)-1,3,5-dithiazinan-2-ylidene]-2-diethoxyphosphorylacetonitrile](/img/structure/B1225594.png)

![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)

![1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea](/img/structure/B1225597.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)

![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)

![3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid](/img/structure/B1225605.png)